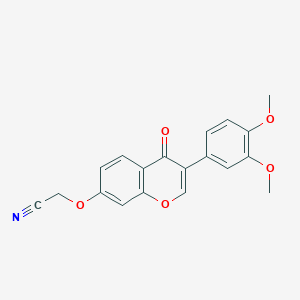

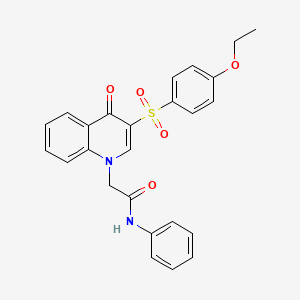

2-((3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile” is a complex organic molecule. It contains a chromene core, which is a common structure in many natural products and pharmaceuticals . The molecule also contains two methoxy groups and a nitrile group, which can contribute to its reactivity and potential biological activity .

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including decarboxylation, aldoxime reaction, and dehydration . For example, the synthesis of 3,4-dimethoxyphenyl acetonitrile involves decarboxylation of 3-(3,4-dimethoxyphenyl)-2’,3’-epoxy-potassium propionate to prepare 3,4-dimethoxy phenylacetaldehyde. This is followed by an aldoxime reaction with sodium bicarbonate and hydroxylamine hydrochloride, and finally a dehydration reaction .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a chromene ring (4H-chromen-7-yl), which is a fused ring system with a benzene ring attached to a pyran ring. Attached to this chromene ring is a 3,4-dimethoxyphenyl group and a nitrile group (acetonitrile). The “2-((3-(3,4-dimethoxyphenyl)-4-oxo” part of the name indicates that the 3,4-dimethoxyphenyl group is attached to the 2-position of the chromene ring .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and reagents present. The nitrile group could undergo hydrolysis to form a carboxylic acid, or reduction to form an amine. The chromene ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the nitrile group could make it polar and potentially increase its boiling point. The methoxy groups could also affect its solubility in different solvents .Applications De Recherche Scientifique

Photoluminescent Materials

The study by Ekinci et al. (2000) on the electrooxidation of 2-amino-3-cyano-4-phenylthiophene revealed a new class of π-conjugated oligoaminothiophenes exhibiting photoluminescent properties, which suggests potential applications in the development of novel photoluminescent materials (Ekinci, Horasan, Altundas, & Demir, 2000).

Crystal Structure Analysis

Penkova, Retailleau, and Manolov (2010) determined the crystal structure of a related poly[(acetone-O)-3-((3,4-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)-(2-oxo-2H-chromen-4-olate)sodium], which could be indicative of the structural analytical capabilities for similar complex organic compounds (Penkova, Retailleau, & Manolov, 2010).

Synthesis and Complexation Studies

Fedorova et al. (2003) reported the synthesis and photochromic behaviour of 3,3-diphenyl-3H-benzo[f]chromenes, which included light-controlled complexation studies. This suggests potential applications in the development of light-responsive materials and sensors (Fedorova, Maurel, Ushakov, Nazarov, Gromov, Chebun’kova, Feofanov, Alaverdian, Alfimov, & Barigelletti, 2003).

Catalysis and Organic Synthesis

Maghsoodlou et al. (2010) described an efficient synthesis of compounds using ZnO as a catalyst. Such methodologies could be applicable in the synthesis or functionalization of 2-((3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile, highlighting the importance of catalyst choice in organic synthesis processes (Maghsoodlou, Habibi-Khorassani, Shahkarami, Maleki, & Rostamizadeh, 2010).

Antioxidant Activity and Molecular Docking

Bandari et al. (2017) synthesized new chromeno carbamodithioate derivatives and evaluated their antioxidant activity through molecular docking studies, suggesting a potential pathway for evaluating the biological activity of similar compounds (Bandari, Kammari, Madda, Kommu, Lakkadi, Vuppala, & Tigulla, 2017).

Orientations Futures

Propriétés

IUPAC Name |

2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5/c1-22-16-6-3-12(9-18(16)23-2)15-11-25-17-10-13(24-8-7-20)4-5-14(17)19(15)21/h3-6,9-11H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSISQQLLXWUSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC#N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(3,4-Dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2708076.png)

![2-Chloro-1-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]ethanone](/img/structure/B2708077.png)

![ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2708079.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide](/img/structure/B2708085.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2708091.png)

![Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B2708093.png)

![6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2708095.png)